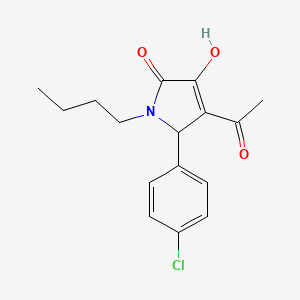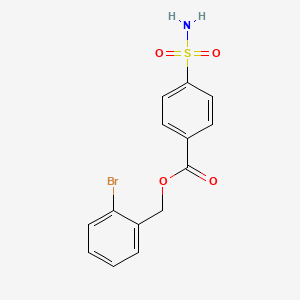![molecular formula C17H24N2O3 B5090100 N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)
N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide, also known as GW 501516, is a synthetic drug that has gained attention in the scientific community for its potential use in various research applications. This compound belongs to a class of drugs called selective androgen receptor modulators (SARMs) and was initially developed to treat metabolic and cardiovascular diseases. In recent years, it has been extensively studied for its potential use in enhancing athletic performance and improving muscle growth.
Mecanismo De Acción
N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide 501516 exerts its effects by activating the PPAR-delta, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Upon activation, PPAR-delta increases the expression of genes involved in fatty acid oxidation, leading to increased energy expenditure and decreased fat accumulation. Additionally, N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide 501516 has been shown to increase the expression of genes involved in mitochondrial biogenesis, leading to improved endurance and muscle function.
Biochemical and Physiological Effects:
N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide 501516 has been found to exhibit various biochemical and physiological effects, including increased energy expenditure, improved glucose tolerance, and enhanced endurance. It has also been shown to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipid synthesis. Additionally, N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide 501516 has been found to improve muscle function and reduce muscle damage, making it a promising candidate for the treatment of muscle-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide 501516 has several advantages for use in lab experiments, including its high potency and selectivity for the PPAR-delta receptor. It also exhibits a long half-life, allowing for less frequent dosing in animal studies. However, its use in lab experiments is limited by its potential to cause cancer in animal models. Additionally, the lack of long-term safety data and potential for off-target effects make it important to exercise caution when using this compound in research.
Direcciones Futuras
There are several potential future directions for the research and development of N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide 501516. One potential area of research is its use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and heart failure, warrants further investigation. Finally, its potential as a performance-enhancing drug for athletes and bodybuilders has raised concerns about its abuse potential, highlighting the need for further research into its safety and efficacy.
In conclusion, N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide 501516 is a promising compound that has gained attention for its potential use in various research applications. Its activation of the PPAR-delta receptor has been found to improve lipid metabolism, glucose tolerance, and muscle function, making it a promising candidate for the treatment of various diseases. However, its potential to cause cancer in animal models and lack of long-term safety data highlight the need for further research into its safety and efficacy.
Métodos De Síntesis
N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide 501516 is synthesized through a multistep process that involves the reaction of various reagents, including 4-isopropoxybenzylamine, 2-bromoacetylpyrrolidine, and lithium diisopropylamide. The synthesis process is complex and requires skilled personnel to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide 501516 has been extensively studied for its potential use in various research applications, including the treatment of metabolic disorders, cardiovascular diseases, and cancer. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPAR-delta), which plays a crucial role in regulating lipid metabolism and glucose homeostasis. Additionally, N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide 501516 has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-[2-(4-propan-2-yloxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(2)22-15-7-5-14(6-8-15)9-10-18-16(20)12-19-11-3-4-17(19)21/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIAVVYVHYSFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCNC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)

![2-[5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)


![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)
![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)

![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)